(4-(叔丁基氨基羰基)-2-氟苯基)硼酸

描述

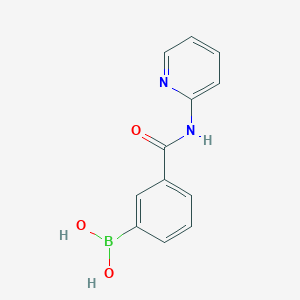

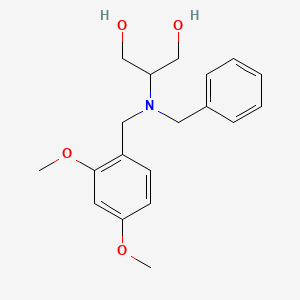

“(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO3 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied field. The Suzuki–Miyaura cross-coupling reaction is a widely used method for carbon–carbon bond formation, and boronic acids are commonly used in this process . Protodeboronation of pinacol boronic esters is another method that has been reported .Molecular Structure Analysis

The molecular weight of “(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid” is 221.06 . Its linear formula is C11H16BNO3 .Chemical Reactions Analysis

Boronic acids, including “(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters is another reaction involving boronic acids .Physical and Chemical Properties Analysis

“(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid” is a solid substance that is stored in an inert atmosphere at room temperature .科学研究应用

医学诊断和治疗

研究表明,硼酸衍生物,如 BODIPY(硼-二吡咯衍生物),在医学诊断和治疗中具有重要应用。BODIPY 化合物的结构多样性,加上它们的高荧光强度和低毒性,使其成为标记生物分子(例如蛋白质、激素、DNA)和功能化药物微纳载体的有吸引力的选择,以增强治疗效果,尤其是在癌症治疗中。这些化合物可用于对药物载体进行实时体外和体内成像,从而深入了解药物递送和治疗反应的动态 (Marfin 等,2017 年)。

电化学生物传感器

硼酸衍生物因其在电化学生物传感器开发中的应用而受到广泛研究。这些生物传感器利用硼酸对各种分析物(包括糖和糖化血红蛋白 (HbA1c))的选择性结合特性,为检测这些物质提供了一种非酶促方法。二茂铁硼酸 (FcBA) 及其衍生物的独特特性使其能够构建灵敏且选择性高的传感器,在糖尿病管理和其他健康状况中具有潜在应用 (Wang 等,2014 年)。

药物发现和合成

硼酸被纳入药物发现工作,近年来已导致 FDA 批准了几种硼酸药物,突出了它们在增强药物效力和改善药代动力学方面的潜力。硼酸药物的设计和发现涉及对其与生物靶标相互作用的深入理解,合成开发促进了它们与有机化合物的结合,并探索了它们在药物化学应用中的多功能反应性 (Plescia 和 Moitessier,2020 年)。

环境应用

在环境科学领域,硼酸衍生物在从海水中去除硼方面发挥着作用,这是海水淡化应用中的一项关键工艺。增强了硼酸衍生物的反渗透膜在去除硼方面显示出更高的效率,解决了从海水淡化中获取的饮用水中硼污染的挑战 (Tu 等,2010 年)。

作用机制

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the attached phenyl group) from boron to a metal catalyst, typically palladium . The newly formed metal-phenyl complex can then react with other electrophilic organic groups, forming new carbon-carbon bonds .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds . These reactions are widely used in organic chemistry to create complex molecules, including pharmaceuticals and polymers .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity . These properties suggest that the compound could have good bioavailability, although this would depend on factors such as its formulation and route of administration.

Result of Action

The primary result of (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved .

Action Environment

The action of (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and the presence of diols .

安全和危害

未来方向

Boronic acids, including “(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid”, are valuable building blocks in organic synthesis . They are used in a variety of reactions, including Suzuki–Miyaura cross-coupling , which is a widely applied method for carbon–carbon bond formation. The development of new reactions involving boronic acids, as well as the improvement of existing methods, is an active area of research .

生化分析

Biochemical Properties

(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This interaction is crucial in the context of carbohydrate chemistry, where boronic acids are used to protect diol groups during synthetic transformations . The compound interacts with enzymes and proteins that have active sites containing diol groups, forming reversible covalent bonds that can modulate the activity of these biomolecules. For example, it can inhibit serine proteases by binding to the serine residue in the active site, thereby preventing substrate access and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions . Over extended periods, it may degrade, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.

属性

IUPAC Name |

[4-(tert-butylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-5-8(12(16)17)9(13)6-7/h4-6,16-17H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEGOSOYAHBPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)NC(C)(C)C)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B3161843.png)

![1-Propyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3161907.png)

![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]propylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3161913.png)

![2-[[(2-Naphthalen-1-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3161921.png)